1-O-Acetyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-13C-1

Mass Spectrometry Isotopic Labeling Metabolomics

This 13C-1 labeled ribose building block enables precise tracking of the anomeric carbon in nucleoside synthesis and metabolic studies. Its single-site +1 Da mass shift ensures unambiguous LC-MS/MS quantitation without isotopic envelope complexity. Ideal for preparing 99 atom% 13C-enriched nucleosides for NMR conformational analysis. Choose this specific C1-label to avoid analytical interference common with unlabeled or multi-labeled analogs.

Molecular Formula C28H24O9
Molecular Weight 505.5 g/mol
Cat. No. B12398566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-O-Acetyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-13C-1
Molecular FormulaC28H24O9
Molecular Weight505.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
InChIInChI=1S/C28H24O9/c1-18(29)34-28-24(37-27(32)21-15-9-4-10-16-21)23(36-26(31)20-13-7-3-8-14-20)22(35-28)17-33-25(30)19-11-5-2-6-12-19/h2-16,22-24,28H,17H2,1H3/t22-,23-,24-,28-/m1/s1/i22+1
InChIKeyGCZABPLTDYVJMP-HPOBVBMNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-O-Acetyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-13C-1: A 13C-Labeled Ribose Derivative for Metabolic Tracing and Nucleoside Synthesis


1-O-Acetyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-13C-1 (CAS 335595-58-9) is a stable isotope-labeled protected ribose derivative, specifically a 13C‑labeled analogue of 1‑O‑acetyl‑2,3,5‑tri‑O‑benzoyl‑β‑D‑ribofuranose (unlabeled CAS 6974‑32‑9) [1]. It incorporates a single carbon‑13 atom at the C1 position of the ribofuranose ring . This compound is employed primarily as a synthetic intermediate in the preparation of 13C‑labeled nucleosides and nucleotides, enabling precise tracking in metabolic flux analysis, NMR spectroscopy, and mass spectrometry‑based quantitation [1].

Why 1-O-Acetyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-13C-1 Cannot Be Replaced by Unlabeled or Differently Labeled Ribose Derivatives


Substituting this compound with unlabeled 1‑O‑acetyl‑2,3,5‑tri‑O‑benzoyl‑β‑D‑ribofuranose (CAS 6974‑32‑9) or with alternative 13C‑labeled versions (e.g., [5‑13C] or [13C₅]) fundamentally alters analytical outcomes. The single 13C‑label at the C1 position provides a specific +1 Da mass shift without altering the chemical environment, enabling precise internal standardization and metabolic tracing . In contrast, the unlabeled analogue lacks any isotopic handle for MS or NMR quantitation, while [5‑13C] and [13C₅] variants introduce different mass shifts and labeling patterns that are incompatible with established protocols requiring a C1‑specific label for tracking nucleoside anomeric carbon fate during glycosylation or metabolic interconversion [1].

Quantitative Differentiation of 1-O-Acetyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-13C-1 from Unlabeled and Differently Labeled Analogs


Molecular Weight and Mass Spectrometry Shift: 13C-1 vs. Unlabeled vs. 13C₅ Analogs

The incorporation of a single 13C atom at the C1 position increases the molecular weight from 504.48 Da (unlabeled) to 505.49 Da, a +1 Da shift that is distinct from the +5 Da shift of the [13C₅] variant (509.45 Da) . This precise mass difference enables unambiguous differentiation from endogenous unlabeled species and avoids the complexity of multiple isotopic labels that can complicate MS/MS fragmentation patterns.

Mass Spectrometry Isotopic Labeling Metabolomics

NMR Sensitivity and Site-Specific Labeling: 13C-1 vs. Unlabeled Baseline

The 13C-1 label provides a ~64× enhancement in NMR sensitivity for the anomeric carbon compared to natural abundance 13C (1.1%), enabling detection of low-abundance species and measurement of ¹³C‑¹H and ¹³C‑¹³C spin‑coupling constants across the glycosidic bond [1]. Unlabeled 1‑O‑acetyl‑2,3,5‑tri‑O‑benzoyl‑β‑D‑ribofuranose exhibits only a weak natural abundance 13C signal, which is often obscured by noise and requires prohibitively long acquisition times for analogous measurements.

NMR Spectroscopy Structural Biology Conformational Analysis

Chemical Purity and Isotopic Enrichment Specifications: 13C-1 vs. 13C₅ Analogs

Commercial specifications for the 13C-1 compound report chemical purity ≥98% or ≥95% , which is comparable to the ≥95% purity reported for the [13C₅] analog . However, the 13C-1 variant offers a single‑site label that simplifies data interpretation relative to the uniformly labeled [13C₅] version, which can generate complex isotopic envelopes in mass spectra. While explicit isotopic enrichment values (atom % 13C) are not always disclosed for this specific product, the synthetic route described in the literature achieves 99 atom % 13C enrichment at the labeled position .

Quality Control Isotopic Purity Analytical Chemistry

Recommended Application Scenarios for 1-O-Acetyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-13C-1 Based on Quantitative Evidence


Synthesis of Site-Specifically 13C-Labeled Nucleosides for NMR Conformational Studies

The C1‑specific 13C label makes this compound an ideal precursor for preparing nucleosides (e.g., adenosine, cytidine, uridine) with 99 atom % 13C enrichment at the anomeric position . These labeled nucleosides enable measurement of ¹³C‑¹³C and ¹³C‑¹H spin‑coupling constants across the N‑glycosidic bond, providing quantitative insight into furanose ring conformation and glycosidic bond torsion angles . In contrast, unlabeled starting materials cannot yield the signal enhancement required for such low‑sensitivity measurements.

Mass Spectrometry‑Based Metabolic Flux Analysis and Internal Standardization

The +1 Da mass shift relative to the unlabeled parent compound allows this 13C‑1 labeled ribose derivative to serve as an ideal internal standard for LC‑MS/MS quantitation of ribose‑containing metabolites . The single‑site label avoids the isotopic envelope complexity of multi‑labeled analogs, simplifying peak integration and ensuring accurate quantification of metabolic fluxes in cell‑based assays .

Tracing Nucleoside Anomerization Kinetics in Synthetic and Biological Systems

The 13C enrichment at the anomeric C1 position directly reports on the stereochemical fate of the ribose moiety during glycosylation reactions or enzymatic interconversions . This site‑specific label is essential for monitoring the α/β anomer ratio and reaction progress via 13C NMR or MS, whereas unlabeled or uniformly labeled analogs either lack sufficient sensitivity or generate ambiguous signals that obscure kinetic analysis .

Quality Control and Reference Standard for Isotopically Labeled Pharmaceutical Intermediates

Given its defined chemical purity (≥95–98%) and single‑site 13C labeling , this compound is suitable as a reference material for method validation in GLP laboratories developing LC‑MS assays for nucleoside analog drugs. The specific mass shift and reproducible purity profile ensure consistent performance as a calibration standard, outperforming generic unlabeled ribose derivatives that cannot correct for matrix effects or ionization variability in biological samples.

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